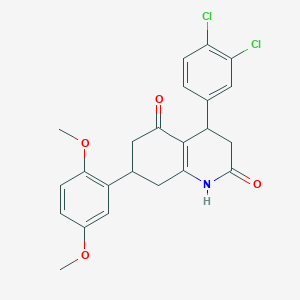
4-(3,4-dichlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including structures analogous to the compound , often involves multistep reactions that can include cyclization, alkylation, and the introduction of various functional groups. Techniques such as palladium-catalyzed oxidative carbonylation have been utilized for synthesizing related compounds, offering an effective approach to forming complex quinoline structures (Costa et al., 2004).
Molecular Structure Analysis
Molecular structure determination of quinoline derivatives through techniques such as X-ray crystallography reveals detailed insights into their conformation, including dihedral angles and bond lengths, which are crucial for understanding their chemical reactivity and interactions. Studies on isomeric quinolines emphasize the importance of π-π interactions and hydrogen bonding in determining molecular arrangements (de Souza et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and reactions with nucleophiles or electrophiles at different positions of the molecule. The presence of dimethoxyphenyl and dichlorophenyl groups significantly impacts the electronic and steric properties of these molecules, affecting their reactivity patterns.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of quinoline derivatives are influenced by their molecular structure. The introduction of specific functional groups, such as methoxy and chloro substituents, can alter these properties significantly, affecting their behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and photophysical properties, are shaped by their electronic structure. Computational methods, such as DFT calculations, provide insights into their electronic configurations, charge distribution, and potential as electron donors or acceptors, which is crucial for applications in materials science and catalysis (Wazzan et al., 2016).
Scientific Research Applications
Spectroscopic Characterization and Electronic Structure
One study utilized DFT and TD-DFT/PCM calculations to determine the structural parameters and spectroscopic characterization of similar quinolinedione derivatives. The research provided insights into the molecules' NLO properties and charge distributions, aiding in the understanding of their potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure Analysis
Another study focused on the crystal structures of isomeric quinolinediones, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. This analysis sheds light on the supramolecular arrangements and potential applications in material science (de Souza et al., 2015).
Synthesis and Cytotoxic Activity
Research on the synthesis and structure of mono- and dialkoxy derivatives of 5,8-quinolinedione has been conducted to explore their antiproliferative activity against human cancer cell lines. This study suggests the potential of quinolinedione derivatives in developing anticancer agents (Kadela et al., 2016).
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives have been investigated, particularly in the context of organic–inorganic photodiode fabrication. This research points to the utility of such compounds in developing new materials for electronic and photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-29-14-4-6-21(30-2)15(10-14)13-8-19-23(20(27)9-13)16(11-22(28)26-19)12-3-5-17(24)18(25)7-12/h3-7,10,13,16H,8-9,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMUKBLCFGBICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)
![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)
![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)
![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)
![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)
![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)
![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)